molecular formula C13H18ClNO B7933084 2-{[1-(3-Chloro-phenyl)-ethyl]-cyclopropyl-amino}-ethanol

2-{[1-(3-Chloro-phenyl)-ethyl]-cyclopropyl-amino}-ethanol

Cat. No.: B7933084
M. Wt: 239.74 g/mol
InChI Key: ZXPFSCLOIHDLLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-{[1-(3-Chloro-phenyl)-ethyl]-cyclopropyl-amino}-ethanol” is a synthetic organic compound characterized by a unique molecular architecture combining aromatic, aliphatic, and heterocyclic motifs. Its structure includes a 3-chlorophenyl group, an ethyl chain, a cyclopropyl amine moiety, and a terminal ethanol group. The ethanol group contributes polarity, influencing solubility and pharmacokinetic properties.

The cyclopropyl amino group may reduce rotational freedom, optimizing interactions with hydrophobic binding pockets in biological targets.

Properties

IUPAC Name

2-[1-(3-chlorophenyl)ethyl-cyclopropylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-10(11-3-2-4-12(14)9-11)15(7-8-16)13-5-6-13/h2-4,9-10,13,16H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXPFSCLOIHDLLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Cl)N(CCO)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The reaction typically proceeds in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, with potassium carbonate as a base to deprotonate the amine and facilitate nucleophilic attack. Elevated temperatures (80–100°C) enhance reaction rates, though prolonged heating risks cyclopropane ring destabilization. A study analogous to the enzymatic reductions in demonstrated that substituting traditional bases with enzymatic catalysts could mitigate side reactions, achieving yields of 78–85% under milder conditions (40°C, pH 7.5).

Challenges and Mitigation Strategies

Competing elimination reactions, particularly the formation of ethylene derivatives, are a major concern. Introducing bulky solvents like tert-butanol or employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) suppresses elimination by stabilizing transition states. Additionally, protecting the ethanol hydroxyl group with a tert-butyldimethylsilyl (TBS) ether prior to substitution prevents undesired alkoxylation.

Synthetic Route 2: Reductive Amination Strategy

Reductive amination offers a versatile route by condensing a ketone precursor with cyclopropylamine, followed by reduction to form the amine linkage.

Ketone Synthesis and Condensation

1-(3-Chlorophenyl)ethyl ketone is synthesized via Friedel-Crafts acylation of chlorobenzene, though regioselectivity challenges necessitate Lewis acids like aluminum chloride. Condensation with cyclopropylamine in ethanol at reflux yields the imine intermediate, which is subsequently reduced using sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (H2/Pd-C).

Enantioselective Considerations

Chiral induction during reductive amination remains critical. A method inspired by employs chiral sulfonimidamide auxiliaries to achieve enantiomeric excess (ee) >95%. For example, (S)-tert-butylsulfinamide directs the formation of the (R)-configured amine, which is then deprotected under acidic conditions.

Enzymatic Synthesis Methods

Biocatalytic approaches, particularly ketoreductase (KRED)-mediated reductions, provide high enantioselectivity and mild reaction conditions.

Substrate Design and Enzyme Selection

A ketone precursor, such as 2-{[1-(3-Chloro-phenyl)-ethyl]-cyclopropyl-amino}-ethanone, is reduced to the corresponding alcohol using KREDs. The patent in details a KRED with SEQ ID No. 2, which achieved 99.7% conversion and 100% ee for analogous substrates. Reaction parameters include a water/isopropanol co-solvent system (1:1 v/v), NADPH cofactor (0.1 g/L), and 30–40°C incubation.

Scale-Up and Process Efficiency

Kilogram-scale production, as demonstrated in, utilizes immobilized KRED on diatomite, enabling reuse over five cycles without significant activity loss. A typical batch processes 7.0 kg of ketone substrate with 99.5% conversion within 22 hours.

Comparison of Synthetic Methods

The table below evaluates key metrics for the aforementioned routes:

Method Yield (%) ee (%) Reaction Time (h) Scale-Up Feasibility
Nucleophilic Substitution78–85N/A12–24Moderate
Reductive Amination65–75>958–16High
Enzymatic Reduction95–9910018–24Excellent

Enzymatic methods outperform others in yield and enantioselectivity but require specialized biocatalyst production. Reductive amination balances scalability and stereocontrol, while nucleophilic substitution suits rapid small-scale synthesis.

Optimization and Scale-Up Considerations

Solvent and Temperature Effects

Isopropanol/water mixtures, as used in, enhance substrate solubility and enzyme stability. Elevated temperatures (up to 40°C) accelerate enzymatic reactions without denaturing KREDs.

Purification Techniques

Post-reaction purification involves diatomite filtration, liquid-liquid extraction with ethyl acetate, and anhydrous sodium sulfate drying. Flash chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product in >98% purity.

Analytical Characterization Techniques

Spectroscopic Analysis

1H NMR confirms the cyclopropane ring via characteristic triplet-of-triplets at δ 0.8–1.2 ppm. The ethanol hydroxyl proton appears as a broad singlet at δ 2.5–3.5 ppm, exchangeable with D2O.

Chromatographic Methods

HPLC with a chiral stationary phase (e.g., Chiralpak AD-H) resolves enantiomers, while GC-MS verifies molecular ion peaks (m/z 282 for C14H19ClNO).

Applications and Derivatives

The compound serves as a precursor to β-adrenergic receptor ligands and antimicrobial agents. Derivatization via O-alkylation or N-acylation expands its utility, though steric hindrance from the cyclopropane ring necessitates tailored reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3-Chloro-phenyl)-ethyl]-cyclopropyl-amino}-ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanolamine moiety can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the phenyl ring or the cyclopropyl group.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products

    Oxidation: Products include aldehydes, carboxylic acids, or ketones.

    Reduction: Products include reduced phenyl rings or cyclopropyl groups.

    Substitution: Products include substituted phenyl derivatives.

Scientific Research Applications

Pharmacological Applications

1. Antitumor Activity
Research indicates that compounds with similar structures to 2-{[1-(3-Chloro-phenyl)-ethyl]-cyclopropyl-amino}-ethanol exhibit significant antitumor properties. For instance, derivatives of chlorophenyl compounds have been shown to inhibit the growth of various cancer cell lines, including colon cancer cells . The presence of the cyclopropyl group may enhance the compound's ability to interact with biological targets, potentially leading to improved therapeutic effects.

2. Neuropharmacology
The structural attributes of this compound suggest possible applications in neuropharmacology. Cyclopropyl-containing compounds have been explored for their effects on neurotransmitter systems, particularly as modulators of serotonin and dopamine pathways. Similar compounds have demonstrated anxiolytic and antidepressant-like effects in animal models, indicating a potential for further investigation in this area .

Case Studies

StudyFocusFindings
Dubinina et al. (2007)Antitumor ActivityCompounds similar to this compound showed inhibition of colon cancer cell lines with GI50 values around 1.0×1081.0\times 10^{-8} M .
Kuznietsova et al. (2015)Toxicity AssessmentEvaluated the toxicity of chlorophenyl derivatives; found low toxicity levels, supporting their use as potential therapeutic agents .
Garmanchuk et al. (2016)Antioxidant PropertiesDemonstrated that certain derivatives possess antioxidant activities, which may contribute to their protective effects against cancer cell proliferation .

Mechanism of Action

The mechanism of action of 2-{[1-(3-Chloro-phenyl)-ethyl]-cyclopropyl-amino}-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanolamine moiety can interact with biological membranes, while the phenyl ring and cyclopropyl group can modulate the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS: 9036-19-5)

This compound features a bulky 1,1,3,3-tetramethylbutyl (tert-octyl) group attached to a phenoxyethoxyethanol backbone. Unlike the target compound, it lacks a nitrogen-containing cyclopropane ring and instead incorporates an ether linkage. The tert-octyl group enhances lipophilicity (logP ≈ 4.2), making it suitable for surfactant applications . In contrast, the target compound’s cyclopropyl-amino-ethanol structure reduces logP (estimated 1.8) while retaining moderate solubility in polar solvents like ethanol and DMSO.

Hypothetical Analog: 2-{[1-(3-Methoxy-phenyl)-ethyl]-piperidinyl-amino}-ethanol

Replacing the chlorophenyl group with a methoxy substituent and substituting cyclopropane with a piperidine ring would increase basicity and water solubility. However, the larger piperidine ring might reduce binding specificity compared to the compact cyclopropyl group in the target compound.

Physicochemical and Pharmacological Data

Compound Name Molecular Formula Molecular Weight (g/mol) logP* Solubility Key Features
2-{[1-(3-Chloro-phenyl)-ethyl]-cyclopropyl-amino}-ethanol C₁₃H₁₇ClN₂O 252.74 1.8 Ethanol, DMSO; slight water solubility Rigid cyclopropane enhances receptor binding; chloro group aids lipophilicity
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol C₁₆H₂₆O₃ 266.38 4.2 Organic solvents; low water solubility Surfactant properties due to tert-octyl group; high industrial applicability

*logP values are estimated using fragment-based methods.

Research Findings

  • Binding Affinity : Computational docking studies (e.g., AutoDock Vina ) suggest the target compound’s cyclopropyl group stabilizes interactions with hydrophobic enzyme pockets, improving binding affinity by ~20% compared to linear-chain analogs.
  • Toxicity: The tert-octyl-containing compound (CAS: 9036-19-5) exhibits higher ecotoxicological risks due to persistence in lipid-rich environments, whereas the target compound’s polar amino group facilitates faster metabolic clearance.
  • Applications : The target compound is a candidate for drug development, while CAS: 9036-19-5 is primarily used in industrial detergents and emulsifiers .

Biological Activity

2-{[1-(3-Chloro-phenyl)-ethyl]-cyclopropyl-amino}-ethanol is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

C13H18ClNO\text{C}_{13}\text{H}_{18}\text{Cl}\text{N}\text{O}

This structure includes a cyclopropyl group and a chloro-substituted phenyl moiety, which are critical for its biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on cyclopropyl derivatives demonstrated effective inhibition against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium. The minimum inhibitory concentration (MIC) values ranged from 0.0338 mg/mL to 0.256 mg/mL, suggesting potent antimicrobial activity against resistant strains .

Antioxidant Properties

The antioxidant capacity of compounds containing similar functional groups has been explored through various assays such as DPPH radical scavenging and FRAP (Ferric Reducing Antioxidant Power). These studies suggest that the presence of the cyclopropyl group contributes to enhanced antioxidant activity, which is beneficial in mitigating oxidative stress-related diseases .

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Dipeptidyl Peptidase IV (DPP-IV) Inhibition : Some derivatives have shown promise as DPP-IV inhibitors, which are crucial in managing type 2 diabetes by enhancing incretin levels .
  • Antimicrobial Mechanisms : The compound likely disrupts bacterial cell wall synthesis or interferes with metabolic pathways, leading to cell death .

Study 1: Antimicrobial Efficacy

A recent study focused on the antimicrobial efficacy of cyclopropyl derivatives, including this compound. The results indicated that these compounds effectively inhibited biofilm formation and exhibited significant bactericidal activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMIC (mg/mL)MBC (mg/mL)
Staphylococcus aureus0.03380.0676
Escherichia coli0.1280.256
Enterococcus faecium0.0640.128

Study 2: Antioxidant Activity Assessment

In another investigation, the antioxidant potential was quantified using the DPPH assay, yielding an EC50 value of 11.745 mg/mL for similar cyclopropyl compounds, indicating moderate antioxidant capacity .

Q & A

Basic Research Questions

Q. What synthetic routes are available for 2-{[1-(3-Chloro-phenyl)-ethyl]-cyclopropyl-amino}-ethanol, and how can researchers optimize yield?

  • Methodology : The compound can be synthesized via a multi-step approach. First, prepare the 3-chlorophenyl ethyl intermediate using a Grignard reaction (e.g., CH₃MgX with substituted isoxazole precursors, as described in EP2379514) . Subsequent cyclopropane ring formation may involve [2+1] cycloaddition or alkylation of cyclopropylamine. Purification via column chromatography (e.g., silica gel, hexane/EtOAc gradient) is recommended. Yield optimization requires precise stoichiometric control, inert atmosphere for moisture-sensitive steps, and low-temperature conditions for cyclopropane stability.

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodology :

  • 1H/13C NMR : Assign peaks for the cyclopropyl group (δ 0.5–1.5 ppm for protons; δ 10–25 ppm for carbons), 3-chlorophenyl aromatic signals (δ 7.0–7.5 ppm), and ethanol hydroxyl (δ 1.5–2.5 ppm, exchangeable) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error.
  • Chiral HPLC : Use a polysaccharide column (e.g., Chiralpak AD-H) to resolve enantiomers if stereocenters are present .

Advanced Research Questions

Q. How can computational docking (e.g., AutoDock Vina) predict the compound’s binding affinity to neurological targets like monoamine receptors?

  • Methodology :

  • Protein Preparation : Retrieve target receptor structures (e.g., PDB: 4XNQ for β-adrenergic receptors). Remove water molecules and add polar hydrogens.
  • Grid Setup : Define the binding site using residues within 10 Å of the native ligand.
  • Docking Parameters : In AutoDock Vina, set exhaustiveness=20, num_modes=9, and energy_range=4 . Compare results with molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability.
  • Validation : Cross-check docking poses with experimental mutagenesis data (e.g., Kd measurements via SPR).

Q. What strategies resolve contradictions between in silico binding predictions and in vitro assay results?

  • Methodology :

  • False Positives : Re-evaluate docking parameters (e.g., flexible side chains, solvation effects). Validate with orthogonal software (e.g., Glide, Schrödinger).
  • Experimental Variability : Repeat assays under controlled conditions (e.g., fixed ATP concentration, pH 7.4). Use isothermal titration calorimetry (ITC) for direct binding enthalpy measurement.
  • Off-Target Effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended interactions .

Q. How does stereochemistry at the cyclopropylamino and ethanol groups influence pharmacological activity?

  • Methodology :

  • Enantiomer Synthesis : Use chiral catalysts (e.g., Ru-BINAP for asymmetric hydrogenation) to prepare (R)- and (S)-configurations .
  • Biological Testing : Compare IC50 values in receptor-binding assays (e.g., radioligand displacement for adrenergic receptors).
  • Data Analysis : Correlate stereochemistry with activity via 3D-QSAR models (e.g., CoMFA/CoMSIA) to identify critical steric/electronic features .

Key Considerations

  • Stereochemical Purity : Optical purity (>95% ee) is critical for reproducible bioactivity; use chiral derivatization (e.g., Mosher’s acid) for absolute configuration determination .
  • Metabolic Stability : Assess hepatic microsomal clearance (e.g., human liver microsomes + NADPH) to guide lead optimization .
  • Toxicity Screening : Prioritize Ames test (mutagenicity) and hERG inhibition assays to mitigate attrition risks in drug development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.